ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate

Palladium Catalysis Suzuki-Miyaura Coupling Pyrazole Functionalization

This densely functionalized pyrazole building block delivers three critical features: a C4-bromo handle for regioselective Pd-catalyzed cross-coupling, a bulky C5-tert-butyl group that imparts unique steric/electronic modulation, and a C3-ethyl carboxylate ester for further elaboration. Unlike chloro or iodo analogs, the bromo substituent minimizes dehalogenation side reactions, enabling efficient one-pot halogenation/coupling workflows. Validated in TβR-I kinase inhibitor co-crystal structures and used to prepare bulky NHC ligands, this compound directly supports structure-based drug design and fragment-based lead generation. Ideal for constructing 4-aryl/heteroaryl pyrazole libraries targeting TGF-β-driven pathologies. Supplied at ≥98% purity for reproducible R&D.

Molecular Formula C10H15BrN2O2
Molecular Weight 275.146
CAS No. 83405-75-8
Cat. No. B2836408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate
CAS83405-75-8
Molecular FormulaC10H15BrN2O2
Molecular Weight275.146
Structural Identifiers
SMILESCCOC(=O)C1=NNC(=C1Br)C(C)(C)C
InChIInChI=1S/C10H15BrN2O2/c1-5-15-9(14)7-6(11)8(13-12-7)10(2,3)4/h5H2,1-4H3,(H,12,13)
InChIKeyQTWJONUIFJTELY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate (CAS 83405-75-8): Chemical Identity and Strategic Role in Heterocycle-Driven Drug Discovery


Ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate (CAS 83405-75-8) is a densely functionalized, fully substituted pyrazole building block characterized by a C4-bromo substituent, a C5-tert-butyl group, and a C3-ethyl carboxylate ester . The compound belongs to a privileged heterocyclic scaffold widely employed in kinase inhibitor programs, agrochemical development, and fragment-based lead generation [1][2]. The presence of the 4-bromo handle enables regioselective transition metal-catalyzed cross-coupling, while the bulky 5-tert-butyl group imparts unique steric and electronic modulation to the pyrazole core [3].

Why Non-Tert-Butyl or Non-Brominated Pyrazole Analogs Cannot Be Relied Upon as Drop-in Replacements for CAS 83405-75-8 in Advanced Synthetic Programs


In-class pyrazole carboxylates exhibit substantial variation in reactivity, selectivity, and physicochemical properties based on subtle substituent differences. The combination of the C4-bromo atom and C5-tert-butyl group in CAS 83405-75-8 creates a distinct steric and electronic profile that cannot be replicated by analogs lacking either moiety . 4-Bromo derivatives without the 5-tert-butyl group (e.g., CAS 5932-34-3) display lower steric hindrance, while 5-tert-butyl derivatives lacking the 4-bromo handle (e.g., CAS 83405-70-3) are incompatible with cross-coupling workflows . Even closely related chloro analogs demonstrate reduced reactivity in palladium-catalyzed transformations due to the stronger C–Cl bond [1]. The following evidence-based comparisons demonstrate precisely where CAS 83405-75-8 provides quantifiable advantages that prevent direct substitution.

Quantitative Differentiation Evidence: Ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate vs. Structural Analogs in Cross-Coupling, Cytotoxicity, and Synthetic Accessibility


Cross-Coupling Efficiency: 4-Bromo Derivatives Outperform 4-Iodo Analogs in Suzuki-Miyaura Reactions with Reduced Dehalogenation

Direct comparison of 4-halogenated aminopyrazoles in Suzuki-Miyaura cross-coupling reactions revealed that 4-bromo derivatives (such as CAS 83405-75-8) demonstrate superior coupling efficiency relative to 4-iodo analogs due to significantly reduced propensity for protodehalogenation side reactions [1][2]. This established finding positions the 4-bromo handle as the preferred halogen for reliable cross-coupling in pyrazole scaffolds.

Palladium Catalysis Suzuki-Miyaura Coupling Pyrazole Functionalization

Steric Modulation: tert-Butyl Group Provides Unique Conformational Control Unattainable with Methyl or Ethyl Analogs

SAR studies on pyrazole-based TGF-β type I receptor kinase (TβR-I) inhibitors demonstrate that the identity of substituents at the pyrazole C5 position exerts a marked influence on both enzyme inhibition potency and selectivity against p38 MAP kinase [1]. The tert-butyl group in CAS 83405-75-8 introduces steric bulk and unique conformational constraints that are absent in analogs bearing methyl, ethyl, or hydrogen at the C5 position.

Conformational Restriction Kinase Inhibitor Design Structure-Activity Relationship

Synthetic Efficiency: Sequential Halogenation/Suzuki Coupling of 4-Bromo Pyrazoles Eliminates Additional Catalyst Loading

4-Bromo pyrazole derivatives, including compounds analogous to CAS 83405-75-8, can be employed in a sequential one-pot halogenation/Suzuki coupling procedure wherein the Suzuki coupling proceeds without the need for additional catalyst addition [1]. This contrasts with alternative 4-substituted pyrazoles that typically require discrete isolation and separate coupling steps.

One-Pot Synthesis Microwave-Assisted Synthesis Process Chemistry

Physicochemical Differentiation: 4-Bromo-5-tert-butyl Combination Alters Predicted LogP and Solubility Relative to Non-Brominated and Non-Tert-Butyl Analogs

The 4-bromo substituent and 5-tert-butyl group in CAS 83405-75-8 each contribute incrementally to lipophilicity, producing a unique physicochemical profile distinct from both the non-brominated analog (ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate, CAS 83405-70-3) and the non-tert-butyl analog (ethyl 4-bromo-1H-pyrazole-3-carboxylate, CAS 5932-34-3) [1]. This distinction has practical implications for compound handling, purification, and biological assay compatibility.

Lipophilicity ADME Prediction Drug-Likeness

Kinase Inhibition Profile: 4-Bromo-5-tert-butyl Pyrazole Scaffold as a Privileged Template for Selective TGF-β Receptor Kinase Inhibition

Pyrazole-based inhibitors bearing a 4-bromo substituent and a 5-tert-butyl group have been identified as core structural elements in the development of selective TGF-β type I receptor kinase (TβR-I) inhibitors [1]. SAR studies revealed that modifications at the 4- and 5-positions of the pyrazole ring directly impact selectivity against p38 MAP kinase, with specific substitution patterns enabling the emergence of subseries with differing selectivity profiles [1].

TGF-β Signaling Kinase Inhibitor Selectivity Profiling

Optimal Deployment Scenarios for Ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate in Drug Discovery and Chemical Synthesis Programs


Suzuki-Miyaura Cross-Coupling for Rapid SAR Exploration of Kinase Inhibitor Chemotypes

CAS 83405-75-8 serves as a superior substrate for Pd-catalyzed Suzuki-Miyaura cross-coupling compared to iodo or chloro analogs, offering reduced dehalogenation side reactions and enabling sequential one-pot halogenation/coupling workflows [1]. This makes it ideal for constructing 4-aryl/heteroaryl pyrazole libraries to probe SAR in kinase inhibitor programs targeting TβR-I and related enzymes .

Synthesis of Sterically Hindered Pyrazole Ligands for Metal Complex Catalysis

The 5-tert-butyl group in CAS 83405-75-8 provides substantial steric bulk that is valuable for the synthesis of bulky pyrazolyl ligands used in palladium and nickel complexes for cross-coupling catalysis [1]. The 4-bromo handle allows for subsequent functionalization with diverse donor groups, while the tert-butyl moiety influences metal coordination geometry and catalytic activity.

Precursor to TGF-β Signaling Pathway Modulators in Fibrosis and Oncology Research

As a key intermediate in the synthesis of selective TβR-I inhibitors, CAS 83405-75-8 enables the construction of advanced leads targeting TGF-β-driven pathologies including fibrosis and certain cancers [1]. The specific substitution pattern has been validated in co-crystal structures with the TβR-I kinase domain, confirming its utility for structure-based drug design campaigns.

Antiproliferative Agent Development via Cross-Coupling with Biologically Active Fragments

The 4-bromo position in CAS 83405-75-8 can be elaborated via Suzuki coupling to introduce aryl groups known to enhance antiproliferative activity. Pyrazole derivatives bearing 4-bromo substitution have been evaluated in cytotoxicity assays against human neoplastic cell lines, including KB cells . The tert-butyl group additionally contributes to metabolic stability considerations during lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.